3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to the pyrazole ring at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(2,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where one or more hydrogen atoms on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic substitution using halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazole derivatives with hydrogenated phenyl rings.
Substitution: Formation of substituted pyrazole derivatives with various functional groups attached to the phenyl rings.
Scientific Research Applications
3,5-bis(2,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(2,4-dimethylphenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.
3,5-bis(2,4-dimethylphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
3,5-bis(2,4-dimethylphenyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is unique due to its specific arrangement of dimethylphenyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Molecular Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of hydrazines with appropriate diketones or other precursors. The general synthetic route involves:
- Condensation Reaction : The reaction of 2,4-dimethylphenyl hydrazine with suitable carbonyl compounds.
- Characterization : The compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.
Anti-inflammatory Activity
Research has shown that compounds with pyrazole moieties exhibit significant anti-inflammatory effects. For instance:
- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that this compound can inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators .
- Case Study : A study comparing various pyrazole derivatives found that this compound exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains:
- Spectrum of Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria. Specifically, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli in laboratory settings .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .
Anticancer Properties
The anticancer activity of pyrazole derivatives is an area of active research:
- Cell Line Studies : In vitro studies have indicated that this compound inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through activation of caspase pathways .
- Comparative Analysis : When compared to standard chemotherapeutic agents, this compound exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells .
Data Summary
The following table summarizes the biological activities reported for this compound:
Properties
IUPAC Name |
3,5-bis(2,4-dimethylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-12-5-7-16(14(3)9-12)18-11-19(21-20-18)17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVZVRXSYJFYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)C3=C(C=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.